1,1-Dimethyl-4-(P-tolyl)semicarbazide
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Overview
Description
1,1-Dimethyl-4-(P-tolyl)semicarbazide is an organic compound with the molecular formula C10H15N3O It is a semicarbazide derivative, characterized by the presence of a semicarbazide functional group attached to a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-(P-tolyl)semicarbazide can be synthesized through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring good yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-(P-tolyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,1-Dimethyl-4-(P-tolyl)semicarbazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to introduce the semicarbazide motif into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-(P-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ethylene production in carnation flowers during natural senescence by preventing the accumulation of abscisic acid . This suggests that the compound exerts its effects through the modulation of hormone-related processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-4-(O-tolyl)semicarbazide
- 1,1-Dimethyl-4-(M-tolyl)semicarbazide
- 4-Phenyl-1-(P-tolyl)semicarbazide
- 1-Phenyl-4-(O-tolyl)semicarbazide
- 1-Phenyl-4-(M-tolyl)semicarbazide
Uniqueness
1,1-Dimethyl-4-(P-tolyl)semicarbazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit ethylene production in plants, for example, sets it apart from other semicarbazide derivatives .
Properties
CAS No. |
19102-42-2 |
---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H15N3O/c1-8-4-6-9(7-5-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
SRSHORSCGVISMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN(C)C |
Origin of Product |
United States |
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